molecular formula C20H12ClF3N5NaO3S B10860218 Ilacirnon sodium CAS No. 1100319-36-5

Ilacirnon sodium

Cat. No.: B10860218
CAS No.: 1100319-36-5
M. Wt: 517.8 g/mol
InChI Key: GJTHOZVZZCTXOH-UHFFFAOYSA-M
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Preparation Methods

The synthesis of ilacirnon sodium involves several steps, starting with the preparation of the core structure, 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylcarbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide The reaction conditions typically involve the use of organic solvents and reagents such as trifluoromethylbenzenesulfonamide and pyrrolo[2,3-d]pyrimidine derivatives

Chemical Reactions Analysis

Ilacirnon sodium undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as halogenated compounds . The major products formed from these reactions are typically derivatives of the core structure, which retain the pharmacologically active moiety.

Scientific Research Applications

Ilacirnon sodium has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CCR2 in various biological processes . In biology and medicine, it is being investigated for its potential to treat conditions such as type 2 diabetes, albuminuria, and other inflammatory diseases . The compound’s ability to modulate the immune response makes it a valuable candidate for further research in immunology and related fields.

Comparison with Similar Compounds

Properties

CAS No.

1100319-36-5

Molecular Formula

C20H12ClF3N5NaO3S

Molecular Weight

517.8 g/mol

IUPAC Name

sodium;[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]azanide

InChI

InChI=1S/C20H13ClF3N5O3S.Na/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16;/h2-9H,1H3,(H2,25,27,28,29,30);/q;+1/p-1

InChI Key

GJTHOZVZZCTXOH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)[N-]S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F.[Na+]

Origin of Product

United States

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